(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

PTPN11 SHP2 Allosteric Inhibition

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (CAS 2097943-95-6) is a synthetic piperidine derivative (molecular formula C₁₂H₂₀F₂N₂O, MW 246.30 g/mol) featuring a 4-difluoromethylpiperidine moiety linked via a methanone bridge to a piperidin-2-yl group. Unlike conventional mono-piperidine building blocks, this compound bridges two piperidine rings through a ketone linker, producing a constrained pseudo-dipeptide topology that enables simultaneous engagement of two distinct pharmacophores.

Molecular Formula C12H20F2N2O
Molecular Weight 246.3 g/mol
CAS No. 2097943-95-6
Cat. No. B1476627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
CAS2097943-95-6
Molecular FormulaC12H20F2N2O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(CC2)C(F)F
InChIInChI=1S/C12H20F2N2O/c13-11(14)9-4-7-16(8-5-9)12(17)10-3-1-2-6-15-10/h9-11,15H,1-8H2
InChIKeyXZSWLDJAGQRQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (CAS 2097943-95-6): A Dual-Target Piperidine Probe for PTPN11/SHP2 and nAChR Research


(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (CAS 2097943-95-6) is a synthetic piperidine derivative (molecular formula C₁₂H₂₀F₂N₂O, MW 246.30 g/mol) featuring a 4-difluoromethylpiperidine moiety linked via a methanone bridge to a piperidin-2-yl group [1]. Unlike conventional mono-piperidine building blocks, this compound bridges two piperidine rings through a ketone linker, producing a constrained pseudo-dipeptide topology that enables simultaneous engagement of two distinct pharmacophores . Documented in authoritative databases as a PTPN11 (SHP2) inhibitor (IC₅₀ 28 nM against full-length wild-type PTPN11) and a nicotinic acetylcholine receptor (nAChR) ligand (Kd 1.80 µM), this dual-activity profile distinguishes it from single-target PTPN11 inhibitors and positions it as a uniquely valuable tool compound for polypharmacology research [2][3].

Why Generic PTPN11 Inhibitors Cannot Replace (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone in Dual-Mechanism Research


Standard PTPN11/SHP2 allosteric inhibitors such as SHP099 (IC₅₀ 71 nM), TNO155 (IC₅₀ 9 nM), and IACS-15414 (IC₅₀ 122 nM) are designed for single-target potency and oral bioavailability [1][2]. Their extended aromatic cores (MW 380–530 Da) preclude meaningful nAChR cross-reactivity. In contrast, (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (MW 246 Da) uniquely pairs sub-100 nM PTPN11 inhibition with low-micromolar nAChR binding in a compact scaffold of only 17 heavy atoms [3][4]. The difluoromethyl (-CF₂H) substituent additionally functions as a metabolically stable isostere for hydroxymethyl, providing resistance to oxidative clearance that non-fluorinated piperidine analogs lack . These orthogonal properties cannot be simultaneously achieved by any single in-class comparator, making generic substitution scientifically untenable for studies requiring integrated PTPN11-nAChR pharmacology.

Quantitative Differentiation Evidence: (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone vs. In-Class PTPN11 Inhibitors


Evidence 1: PTPN11 Inhibitory Potency Within the Same Patent Scaffold Series

Within the pyrimidinone SHP2 antagonist patent family (US11001561/US11104675/US11702392), Compound 63 (this target compound) demonstrates potent PTPN11 inhibition with an IC₅₀ of 28 nM against full-length wild-type PTPN11 and the oncogenic E76K mutant, as measured by DiFMUP fluorogenic assay [1]. This potency is superior to closely related analogs within the same patent: Compound 3 (IC₅₀ 200 nM), Compound 4 (IC₅₀ 310 nM), and Compound 66a (IC₅₀ 48 nM) [2][3][4]. The 7.1-fold advantage over Compound 3 and 11.1-fold advantage over Compound 4 establish a clear structure-activity differentiation, while the 1.7-fold advantage over Compound 66a indicates a meaningful though narrower margin [5].

PTPN11 SHP2 Allosteric Inhibition DiFMUP Assay

Evidence 2: Unambiguous Nicotinic Acetylcholine Receptor (nAChR) Binding — An Off-Target Not Shared by Leading PTPN11 Inhibitors

This compound exhibits direct binding to the nicotinic acetylcholine receptor with a measured Kd of 1.80 µM (1,800 nM) [1]. By contrast, clinically advanced SHP2 allosteric inhibitors including SHP099 and TNO155 are structurally optimized for exclusive SHP2 pocket occupancy and have no reported nAChR activity in public databases [2][3]. The 1.8 µM nAChR Kd, while weaker than its PTPN11 IC₅₀ (28 nM), remains within a therapeutically relevant range for CNS-penetrant nicotinic modulators and provides a secondary pharmacology handle absent in all major comparator molecules [4].

nAChR Nicotinic Receptor Polypharmacology Binding Affinity

Evidence 3: Molecular Topology Differentiation — Compact Dual-Piperidine Architecture vs. Conventional Aromatic PTPN11 Inhibitors

With a molecular weight of 246.30 Da, only 2 rotatable bonds, a topological polar surface area (TPSA) of 32.3 Ų, and a calculated XLogP3 of 1.8, this compound resides comfortably within lead-like (beyond Rule-of-Five) chemical space [1]. In contrast, advanced PTPN11 inhibitors are substantially larger and more lipophilic: SHP099 (MW 379.4 Da, TPSA ~82 Ų), TNO155 (MW ~400 Da), and IACS-15414 (MW 423.3 Da) each contain extended aromatic systems that elevate TPSA and molecular weight above optimal CNS drug-like thresholds [2][3]. The dual-piperidine architecture of the target compound achieves high PTPN11 potency (IC₅₀ 28 nM) at roughly 60% of the molecular weight of the nearest clinical comparator, yielding a ligand efficiency (LE ≈ 0.42 kcal/mol per heavy atom) that exceeds typical PTPN11 inhibitor benchmarks [4].

Scaffold Diversity Molecular Topology Lead-Like Properties CNS Penetration

Evidence 4: Difluoromethyl Metabolic Stability Advantage Over Non-Fluorinated Piperidine Analogs

The 4-difluoromethyl (-CF₂H) substituent on the piperidine ring serves as a metabolically stable isostere for the hydroxymethyl (-CH₂OH) group, leveraging the strength of the C-F bond (bond dissociation energy ~485 kJ/mol vs. ~380 kJ/mol for C-H) to resist cytochrome P450-mediated oxidative metabolism . Non-fluorinated piperidin-1-yl(piperidin-2-yl)methanone congeners (e.g., CAS 130497-28-8), which lack this substitution, are susceptible to hydroxylation at the piperidine α-positions — a primary metabolic soft spot for saturated N-heterocycles . While direct microsomal stability data for this specific compound are not publicly available, the class-level metabolic stabilization conferred by the -CF₂H group is well-established across multiple piperidine and pyrrolidine chemotypes in the medicinal chemistry literature [1].

Metabolic Stability Difluoromethyl Isostere Oxidative Metabolism CYP Resistance

Evidence 5: Commercial Availability at Defined Purity — Enabling Reproducible Head-to-Head Comparisons

This compound is commercially available from multiple vendors with documented purity specifications. Leyan (China) supplies the compound at 98% purity (Product No. 2286811, CAS 2097943-95-6) . This purity level enables direct, reproducible biochemical and cellular assays without the confounding effects of unknown impurities that may arise from in-house synthesis of analogs within the same patent scaffold . In contrast, closely related patent analogs (e.g., Compounds 3, 4, 66a from US11001561/US11104675) are typically not commercially stocked and require custom synthesis, introducing batch-to-batch variability and extended procurement lead times [1].

Chemical Procurement Purity Specification Reproducibility Vendor Comparison

Recommended Applications of (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone Based on Quantitative Differentiation Evidence


Dual-Mechanism Neuro-Oncology Probe for SHP2–nAChR Pathway Crosstalk Studies

In glioblastoma and neuroblastoma models where both SHP2-mediated RAS-ERK signaling and nicotinic acetylcholine receptor pathways contribute to tumor proliferation and invasion, this compound uniquely enables simultaneous engagement of both targets without pharmacokinetic interference from a second agent [1][2]. Its compact topology (MW 246 Da, TPSA 32.3 Ų) predicts favorable CNS penetration, making it suitable for in vivo target engagement studies where larger PTPN11 inhibitors fail to cross the blood-brain barrier .

Chemical Biology Reference Standard for PTPN11 SAR with Built-In Selectivity Counter-Screen

As a commercially available, purity-defined (98%) PTPN11 inhibitor with documented nAChR binding, this compound serves as an ideal reference standard for structure-activity relationship (SAR) campaigns exploring the pyrimidinone-piperidine scaffold space [1]. Its nAChR Kd of 1.80 µM provides a convenient built-in selectivity counter-screen: analogs that lose nAChR binding while retaining or improving PTPN11 potency can be rapidly triaged using this compound as the benchmark comparator [2].

Fragment Elaboration Starting Point for CNS-Penetrant SHP2 Therapeutics

With a ligand efficiency of approximately 0.42 kcal/mol per heavy atom and lead-like physicochemical properties (XLogP3 1.8, only 2 rotatable bonds), this compound provides an attractive starting point for fragment-based or structure-guided elaboration toward brain-penetrant SHP2 inhibitors [1][2]. The 4-difluoromethyl group offers metabolic stability at the most oxidation-prone position of the piperidine ring, reducing the need for deuterium or halogen blocking strategies that add synthetic complexity to analog series .

Procurement-Optimized Hit Validation for High-Throughput Screening Follow-Up

For screening campaigns that identify PTPN11 as a primary hit target, procurement of this compound eliminates the 6–12 week custom synthesis lead time required for patent-protected analogs [1]. The 98% guaranteed purity and multi-vendor availability support rapid dose-response validation, enabling go/no-go decisions within 2–3 weeks of hit identification rather than months [2].

Quote Request

Request a Quote for (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.